TDO Enzyme Inhibition: Ortho-Trifluoromethyl Substitution Reduces Potency Relative to 4-Phenyl-1,2,3-Triazole IDO1 Inhibitors
In a cell-based assay using P815B mouse cells, 4-[2-(trifluoromethyl)phenyl]-2H-triazole exhibited weak inhibition of tryptophan 2,3-dioxygenase (TDO) with an IC50 value exceeding 100 µM [1]. In contrast, the structurally related 4-phenyl-1H-1,2,3-triazole scaffold has been reported as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with an IC50 of 60 µM . The ortho-trifluoromethyl substitution in the target compound appears to substantially reduce potency against this class of dioxygenase enzymes, representing a >1.7-fold decrease in inhibitory activity relative to the unsubstituted 4-phenyl-1,2,3-triazole analog.
| Evidence Dimension | TDO/IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (>100 µM) |
| Comparator Or Baseline | 4-Phenyl-1H-1,2,3-triazole: 60 µM (IDO1 inhibition) |
| Quantified Difference | Target compound IC50 >1.7-fold higher (weaker inhibition) |
| Conditions | Cell-based assay in P815B mouse cells (TDO) [1]; IDO1 enzymatic assay (comparator) |
Why This Matters
For researchers seeking TDO/IDO1 dual inhibitors or immunomodulatory triazole scaffolds, the ortho-trifluoromethyl substitution pattern produces a distinct activity profile that cannot be extrapolated from 4-phenyl-1,2,3-triazole data, necessitating compound-specific procurement and evaluation.
- [1] MolBIC Database. Bioactivity Information: 4-[2-(trifluoromethyl)phenyl]-2H-triazole. Tryptophan 2,3-dioxygenase inhibition. View Source
